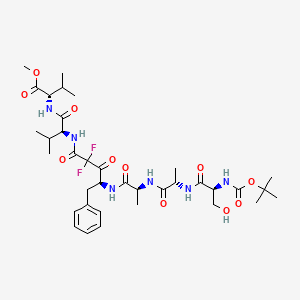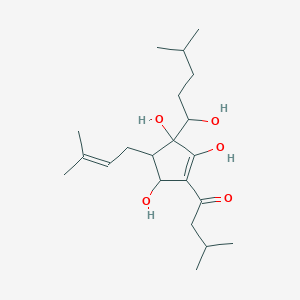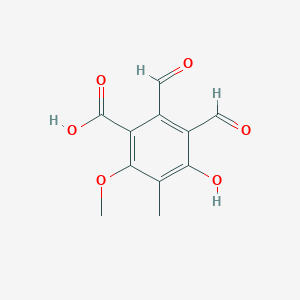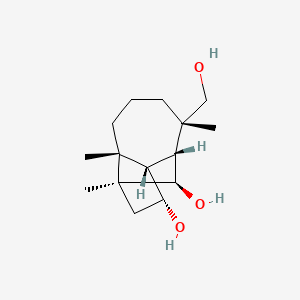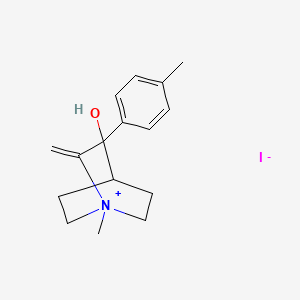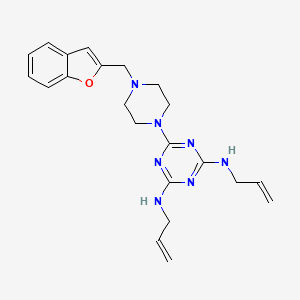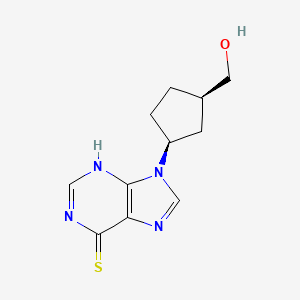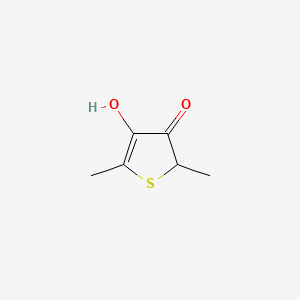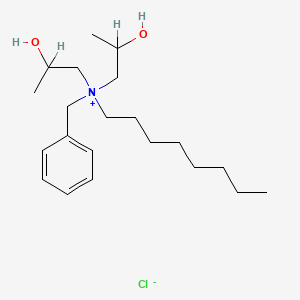![molecular formula C15H24 B12774245 1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene CAS No. 73694-25-4](/img/structure/B12774245.png)
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene, also known as γ-Curcumene, is an organic compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . This compound is a type of sesquiterpene, which is a class of terpenes consisting of three isoprene units. It is found in various essential oils and has a characteristic aromatic odor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a linear sesquiterpene, under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction and purification from natural sources, such as essential oils. The essential oils are subjected to fractional distillation to isolate the desired compound. Advanced techniques like gas chromatography can be used to ensure the purity of the final product .
化学反応の分析
Types of Reactions
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Bromine (Br2) for halogenation reactions
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
科学的研究の応用
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
作用機序
The mechanism of action of 1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .
類似化合物との比較
Similar Compounds
β-Curcumene: Another sesquiterpene with a similar structure but different stereochemistry.
α-Cuprenene: A related compound with a different substitution pattern on the cyclohexadiene ring.
2-Methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene: A similar compound with a different alkyl substituent.
Uniqueness
1-Methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene is unique due to its specific stereochemistry and the presence of a methylheptenyl side chain. This structural uniqueness contributes to its distinct chemical reactivity and biological activities .
特性
CAS番号 |
73694-25-4 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
1-methyl-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14H,5,7,9,11H2,1-4H3/t14-/m0/s1 |
InChIキー |
NGIVKZGKEPRIGG-AWEZNQCLSA-N |
異性体SMILES |
CC1=CC=C(CC1)[C@@H](C)CCC=C(C)C |
正規SMILES |
CC1=CC=C(CC1)C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


